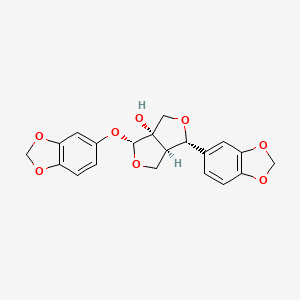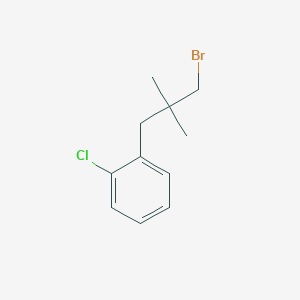
4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is a boron-containing compound with the molecular formula C12H15B3N6O3 and a molecular weight of 323719 This compound is characterized by its unique structure, which includes three 1-methyl-1H-pyrazole groups attached to a central boroxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] typically involves the reaction of 1-methyl-1H-pyrazole with boron-containing reagents under controlled conditions. One common method involves the use of boron trioxide (B2O3) as a starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete formation of the boroxine ring.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boroxine ring to borane derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials, such as polymers and composites.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The boroxine ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pyrazole groups can interact with biological molecules, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-pyrazole]: Similar structure but with a triazine ring instead of a boroxine ring.
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-imidazole]: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is unique due to its boron-containing boroxine ring, which imparts distinct chemical and physical properties. This compound’s ability to form stable complexes with metal ions and its potential bioactivity make it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C12H15B3N6O3 |
|---|---|
Molekulargewicht |
323.7 g/mol |
IUPAC-Name |
4-[4,6-bis(1-methylpyrazol-4-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]-1-methylpyrazole |
InChI |
InChI=1S/C12H15B3N6O3/c1-19-7-10(4-16-19)13-22-14(11-5-17-20(2)8-11)24-15(23-13)12-6-18-21(3)9-12/h4-9H,1-3H3 |
InChI-Schlüssel |
ZPUJAEZFPNOXJA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)C2=CN(N=C2)C)C3=CN(N=C3)C)C4=CN(N=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
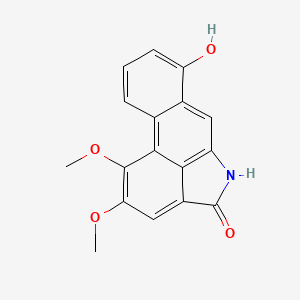
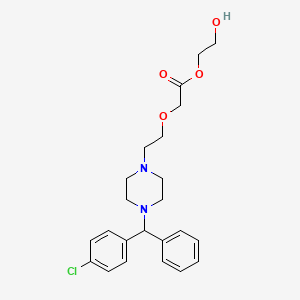
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)

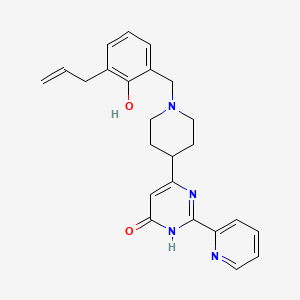
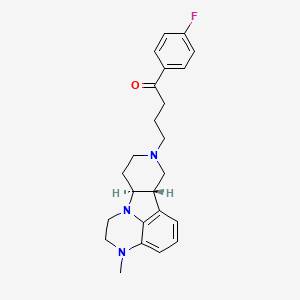
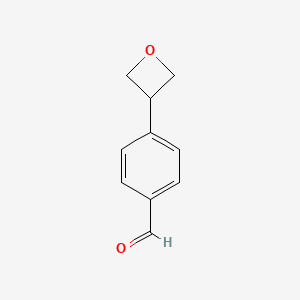
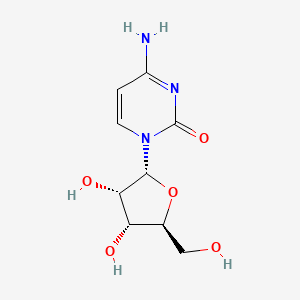
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
